molecular formula C16H19OP B8269634 tert-Butyldiphenylphosphine oxide

tert-Butyldiphenylphosphine oxide

Cat. No. B8269634
M. Wt: 258.29 g/mol
InChI Key: CHFOAXGMRFQIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyldiphenylphosphine oxide is a useful research compound. Its molecular formula is C16H19OP and its molecular weight is 258.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyldiphenylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyldiphenylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chirality and Spectroscopy

tert-Butyldiphenylphosphine oxide has been studied for its enantiomeric properties using vibrational absorption and circular dichroism spectroscopy. The research focused on understanding the molecular structure and configuration of its enantiomers, revealing insights into the stereochemical aspects of this compound (Wang et al., 2002).

Ligand Application in Catalysis

This compound has also been applied in catalysis, particularly in Suzuki–Miyaura reactions. It has been characterized for its role as a secondary phosphine oxide ligand, demonstrating potential in catalyzing various chemical reactions (Hu, Weng, & Hong, 2011).

Asymmetric Epoxidation

In another application, triphenylphosphine oxide, a related compound, significantly enhanced asymmetric induction in chiral complex-catalyzed epoxidation of enones (Daikai, Kamaura, & Inanaga, 1998).

Nanoparticle Stabilization

tert-Butyldiphenylphosphine oxide has been utilized for the synthesis of air-stable gold nanoparticles, acting as a stabilizer and playing a crucial role in the catalytic hydrogenation of aldehydes (Cano et al., 2014).

Synthesis of Chelating Ligands

This compound has been used in the synthesis of chelating tertiary phosphine oxides, serving as a potential ligand for f-block element ions, highlighting its versatility in organometallic chemistry (Zakirova, Mladentsev, & Borisova, 2017).

Dynamic Resolutions in Stereochemistry

The compound has been central in crystallization-induced asymmetric transformations, enabling the preparation of enantiopure secondary phosphine oxides, a significant contribution to stereochemical control in organic synthesis (Kortmann et al., 2014).

Asymmetric Hydrogenation

In the realm of asymmetric hydrogenation, enantiopure secondary phosphine oxides, including tert-butylphosphinoyl benzene, have been tested as ligands in rhodium- and iridium-catalyzed processes (Jiang et al., 2004).

properties

IUPAC Name

[tert-butyl(phenyl)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19OP/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFOAXGMRFQIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyldiphenylphosphine oxide

Synthesis routes and methods

Procedure details

Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyldiphenylphosphine oxide
Reactant of Route 2
tert-Butyldiphenylphosphine oxide
Reactant of Route 3
Reactant of Route 3
tert-Butyldiphenylphosphine oxide
Reactant of Route 4
tert-Butyldiphenylphosphine oxide
Reactant of Route 5
tert-Butyldiphenylphosphine oxide
Reactant of Route 6
tert-Butyldiphenylphosphine oxide

Citations

For This Compound
26
Citations
H Tsuji, S Komatsu, Y Kanda, T Umehara, T Saeki… - Chemistry …, 2006 - journal.csj.jp
… The perfect double ortho-lithiaton of the tert-butyldiphenylphosphine oxide also took place … oxide and partially ortho-lithiated tert-butyldiphenylphosphine oxide, generated by the in situ …
Number of citations: 18 www.journal.csj.jp
G Agbeworvi, Z Assefa, RE Sykora… - Acta Crystallographica …, 2015 - scripts.iucr.org
… The tert-butyldiphenylphosphine oxide was unintentionally obtained during the reaction used to coordinate the unoxidized ligand to gold(I). The product was obtained after mixing tert-…
Number of citations: 8 scripts.iucr.org
TA Albright, WJ Freeman… - The Journal of Organic …, 1975 - ACS Publications
… going from methyl to tert-butyldiphenylphosphine oxide (compounds 5, 8, 9, and 10) causes … purchased from Aldrich Chemicals, tert-Butyldiphenylphosphine oxide (10) was prepared by …
Number of citations: 145 pubs.acs.org
MB Tollefson, JJ Li, P Beak - Journal of the American Chemical …, 1996 - ACS Publications
Double labeling has been used under the endocyclic restriction test to show that transfers of phosphorus from oxygen to carbon in the conversions of lithio phosphinite 1 to alkoxy …
Number of citations: 39 pubs.acs.org
M Stankevič, J Pisklak, K Włodarczyk - Tetrahedron, 2016 - Elsevier
… This compound was prepared according to general procedure (Method A) from tert-butyldiphenylphosphine oxide (10a) (0.129 g, 0.499 mmol) and sec-butyllithium (0.714 mL, 0.999 …
Number of citations: 30 www.sciencedirect.com
H Hattori, K Ishida - Synthesis, 2023 - thieme-connect.com
… that the same reaction between tert-butyldiphenylphosphine oxide and a bulky alkyllithium … Zoom Image Scheme 65 C–H/C–H coupling of tert-butyldiphenylphosphine oxide with RLi …
Number of citations: 0 www.thieme-connect.com
T Imamoto, S Kikuchi, T Miura, Y Wada - Organic Letters, 2001 - ACS Publications
… ones were smoothly reduced in high yield by the use of methyl iodide or methyl triflate, with exception of some bulky phosphine oxides such as tert-butyldiphenylphosphine oxide. In …
Number of citations: 186 pubs.acs.org
B Schaub, T Jenny, M Schlosser - Tetrahedron letters, 1984 - Elsevier
While upon treatment with methyl- or butyllithium triphenylphosphonio-methylid ( 1 ) undergoes extensive ligand exchange (leading to 4) it reacts with sec- or tert-butyllithium mainly at …
Number of citations: 98 www.sciencedirect.com
MC Belhomme, T Guérin, A Panossian… - … , Sulfur, and Silicon and …, 2023 - Taylor & Francis
… as triphenylphosphine oxide (10%) and tert-butyldiphenylphosphine oxide (10%). When 1,2-… by triphenylphosphine oxide (7%) and tert-butyldiphenylphosphine oxide (3%) as well as …
Number of citations: 5 www.tandfonline.com
M Stankevič, A Włodarczyk - Tetrahedron, 2013 - Elsevier
A catalytic system has been developed for the efficient synthesis of tertiary arylphosphine oxides by coupling of readily available secondary phosphine oxides with aryl bromides or …
Number of citations: 57 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.